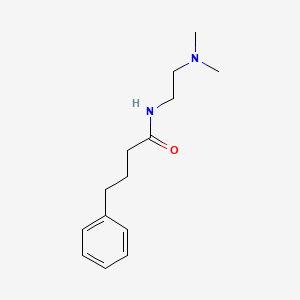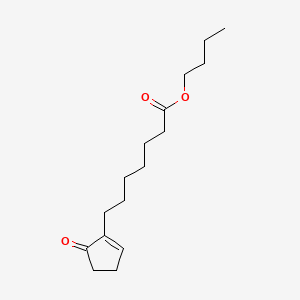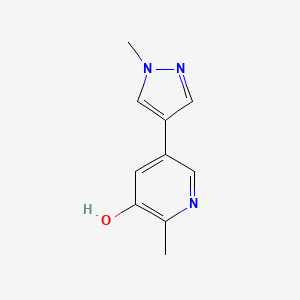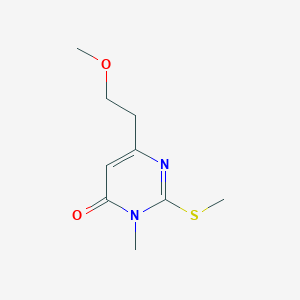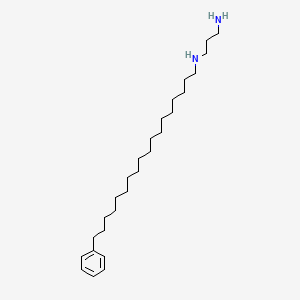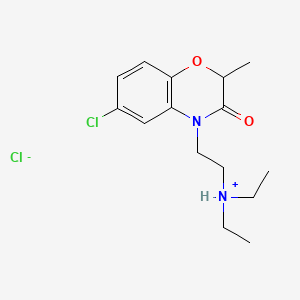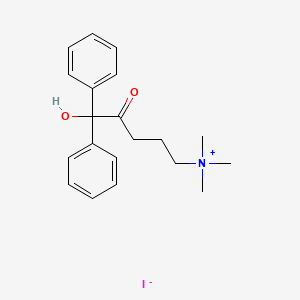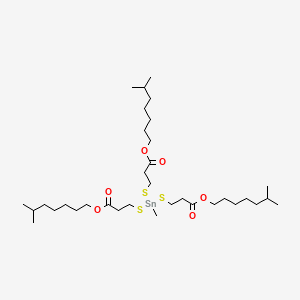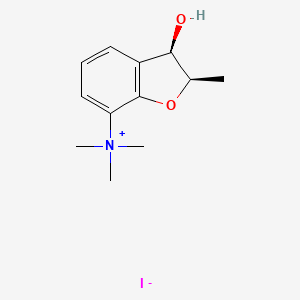
cis-(2,3-Dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-(2,3-Dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethylammonium iodide is a chemical compound known for its unique structure and properties It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings
Vorbereitungsmethoden
The synthesis of cis-(2,3-Dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethylammonium iodide typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin, followed by the generation of phenacyl pyridinium bromide in situ. This reaction is catalyzed by SiO2 nanoparticles, which act as a non-metal oxide catalyst . The process is environmentally friendly as it does not require organic solvents and has high yields with low catalyst loading.
Analyse Chemischer Reaktionen
cis-(2,3-Dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as hydroxide or cyanide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
cis-(2,3-Dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Wirkmechanismus
The mechanism of action of cis-(2,3-Dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethylammonium iodide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
cis-(2,3-Dihydro-3-hydroxy-2-methyl-7-benzofuranyl)trimethylammonium iodide can be compared with other similar compounds, such as:
- (3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one
- (3R-cis)-(-)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one
These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can result in different chemical and biological properties
Eigenschaften
CAS-Nummer |
26819-65-8 |
|---|---|
Molekularformel |
C12H18INO2 |
Molekulargewicht |
335.18 g/mol |
IUPAC-Name |
[(2R,3R)-3-hydroxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl]-trimethylazanium;iodide |
InChI |
InChI=1S/C12H18NO2.HI/c1-8-11(14)9-6-5-7-10(12(9)15-8)13(2,3)4;/h5-8,11,14H,1-4H3;1H/q+1;/p-1/t8-,11+;/m1./s1 |
InChI-Schlüssel |
DSMHEOTTYPTFBH-NINOIYOQSA-M |
Isomerische SMILES |
C[C@@H]1[C@@H](C2=C(O1)C(=CC=C2)[N+](C)(C)C)O.[I-] |
Kanonische SMILES |
CC1C(C2=C(O1)C(=CC=C2)[N+](C)(C)C)O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


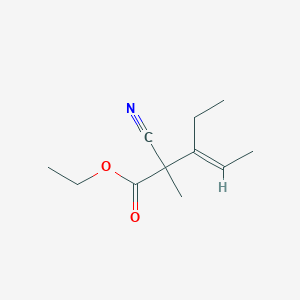

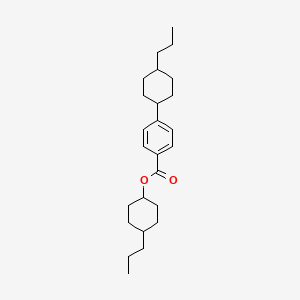
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)

